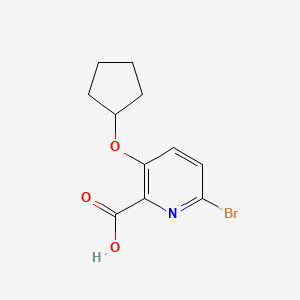

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid

Description

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid is a brominated pyridine derivative featuring a cyclopentyloxy substituent at the 3-position and a carboxylic acid group at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

6-bromo-3-cyclopentyloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-6-5-8(10(13-9)11(14)15)16-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHIAGWXNCSMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(N=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 3-cyclopentyloxypyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Formation of 6-azido-3-cyclopentyloxypyridine-2-carboxylic acid, 6-thio-3-cyclopentyloxypyridine-2-carboxylic acid, etc.

Oxidation Reactions: Formation of this compound N-oxide.

Reduction Reactions: Formation of 6-bromo-3-cyclopentyloxypyridine-2-methanol or 6-bromo-3-cyclopentyloxypyridine-2-carbaldehyde.

Scientific Research Applications

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a building block in the design of bioactive molecules and pharmaceuticals.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid depends on its specific application

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclopentyloxy group in the target compound distinguishes it from simpler bromopyridine carboxylic acids. For instance:

- 6-Bromopicolinic acid (: ASB1707) lacks the cyclopentyloxy group, resulting in a lower molecular weight (predicted ~220–230 g/mol) and higher polarity.

- 3-Bromo-6-methylpyridine-2-carboxylic acid (: CAS 779344-30-8) replaces cyclopentyloxy with a methyl group, reducing steric bulk and lipophilicity (clogP ~1.5 vs. ~3.5 for the target compound).

Table 1: Key Physicochemical Properties

*clogP values estimated using computational tools (e.g., ChemAxon).

Biological Activity

Overview

6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid (CAS No. 1823455-30-6) is an organic compound belonging to the pyridine carboxylic acid class. Its unique structure, featuring a bromine atom at the 6th position and a cyclopentyloxy group at the 3rd position, positions it as a valuable intermediate in various chemical syntheses and biological applications. This article discusses its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H12BrNO2

- Molecular Weight : 284.13 g/mol

- Structure : The compound consists of a pyridine ring substituted with a bromine atom, a cyclopentyloxy group, and a carboxylic acid functional group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, modulating their activity.

- Receptor Binding : The compound has potential as a ligand for various receptors, influencing intracellular signaling pathways.

- DNA Interaction : It may intercalate into DNA, affecting gene expression and cellular functions.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Agonistic Activity : Research indicates that compounds related to this structure may act as agonists for certain G protein-coupled receptors (GPCRs), particularly GPR120 and GPR35, which are implicated in metabolic regulation and inflammation .

- Neuropharmacology : The compound has been investigated for its effects on nicotinic receptors, suggesting potential applications in treating disorders characterized by dysfunction in cholinergic neurotransmission .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromopyridine-2-carboxylic acid | Lacks cyclopentyloxy group | Less selective in receptor interactions |

| 3-Cyclopentyloxypyridine-2-carboxylic acid | Lacks bromine atom | Reduced reactivity in substitution reactions |

| 6-Chloropyridine-2-carboxylic acid | Chlorine instead of bromine | Different reactivity profile |

Study on GPR35 Agonism

A study published in Nature examined the binding affinity of various derivatives of pyridine carboxylic acids on GPR35. The results indicated that compounds with similar structures to this compound exhibited significant agonistic effects, suggesting its potential as a therapeutic agent for metabolic diseases .

Neuroprotective Effects

Research conducted on neuroprotective properties revealed that derivatives of this compound could modulate neurotransmitter release effectively. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.